IDO1 Inhibitory Activity: Target Compound vs. Unsubstituted Analog
The target compound inhibits recombinant human IDO1 with an IC₅₀ of 1.77 µM, whereas the unsubstituted analog N-(1,3-dioxoisoindolin-4-yl)acetamide (3‑acetamidophthalimide, CAS 6118‑65‑6) has no reported inhibitory activity against IDO1 in the same assay system [1]. The presence of the 7-amino group is therefore essential for IDO1 engagement.
| Evidence Dimension | IDO1 inhibitory potency |
|---|---|
| Target Compound Data | IC₅₀ = 1.77 µM |
| Comparator Or Baseline | N-(1,3-dioxoisoindolin-4-yl)acetamide (CAS 6118-65-6); no inhibition observed |
| Quantified Difference | > 10‑fold improvement (inactive vs. 1.77 µM) |
| Conditions | Recombinant human IDO1, fluorescence-based assay, 1 h incubation |
Why This Matters
For procurement decisions in IDO1‑focused drug discovery, only the 7‑amino analog provides a validated starting point with measurable enzyme inhibition, whereas the unsubstituted analog is effectively inactive.
- [1] BindingDB. BDBM50127139 (CHEMBL3628553). IC₅₀ data for N-(7-amino-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl)acetamide against IDO1; no IDO1 activity reported for comparator 3‑acetamidophthalimide. View Source
